molecular formula C9H11ClO B2703045 (R)-1-Chloro-3-phenylpropan-2-ol CAS No. 112009-61-7

(R)-1-Chloro-3-phenylpropan-2-ol

Cat. No. B2703045
CAS RN: 112009-61-7
M. Wt: 170.64
InChI Key: VBZRCYGKCAOPJW-SECBINFHSA-N
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Description

(R)-1-Chloro-3-phenylpropan-2-ol, commonly referred to as RCPP-2-ol, is an organic compound belonging to the class of alcohols. It is a colorless liquid with a sweet odor and a boiling point of 113°C. RCPP-2-ol is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to drug development.

Scientific Research Applications

Application in Chemoenzymatic Synthesis

(R)-1-Chloro-3-phenylpropan-2-ol has been used in the chemoenzymatic synthesis of non-tricyclic antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine. This synthesis involves the kinetic resolution of 3-Chloro-1-phenylpropan-1-ol using lipase from Candida antarctica and its conversion into chiral building blocks for these antidepressant drugs (Liu, Hoff, & Anthonsen, 2000).

Biotransformation Studies

Biotransformation of 3-chloro-1-phenylpropan-1-one in various yeast cultures has led to the production of (R)-1-Chloro-3-phenylpropan-2-ol in significant amounts. This compound is an intermediate in the process of producing certain pharmaceuticals, highlighting its role in biocatalysis and enzyme studies (Janeczko & Kostrzewa-Susłow, 2014).

In Asymmetric Synthesis

The compound has been a focus in the field of asymmetric synthesis, where studies have shown its potential in enantioselective autocatalysis through the addition of diethylzinc to benzaldehyde (ShengJian, Yao-zhong, Aiqiao, & Guishu, 1993).

In Rational Design for Biosynthesis

(R)-1-Chloro-3-phenylpropan-2-ol has been a target in the rational design of enzymes for efficient biosynthesis. This has involved the engineering of carbonyl reductase enzymes to asymmetrically reduce substrates to produce (R)-1-Chloro-3-phenylpropan-2-ol at high concentrations, demonstrating its importance in biotechnological applications (Shao et al., 2020).

Use in Friedel-Crafts Alkylation

The compound has been utilized in Friedel-Crafts alkylation studies, where it showed specific stereochemical behavior. These studies contribute to the understanding of reaction mechanisms in organic synthesis (Masuda, Nakajima, & Suga, 1983).

In Antimicrobial Studies

While not directly focusing on (R)-1-Chloro-3-phenylpropan-2-ol, research has explored related compounds like 3-Phenylpropan-1-ol for their antimicrobial properties, suggesting potential avenues for research into similar compounds (Richards & McBride, 1973).

properties

IUPAC Name

(2R)-1-chloro-3-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZRCYGKCAOPJW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Chloro-3-phenylpropan-2-ol

CAS RN

112009-61-7
Record name (2R)-1-chloro-3-phenylpropan-2-ol
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